molecular formula C11H19NO4 B6305554 1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate CAS No. 1935942-15-6

1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate

Cat. No. B6305554
CAS RN: 1935942-15-6
M. Wt: 229.27 g/mol
InChI Key: XCIXLYKMSJVCGF-UHFFFAOYSA-N
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Description

“1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 2231666-35-4 . It has a molecular weight of 229.28 and its IUPAC name is 1-(tert-butyl) 3-methyl (2S,3R)-2-methylazetidine-1,3-dicarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO4/c1-7-8(9(13)15-5)6-12(7)10(14)16-11(2,3)4/h7-8H,6H2,1-5H3/t7-,8+/m0/s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C11H19NO4 .

Scientific Research Applications

Stereoselective Alkylation and Synthesis

1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate plays a significant role in stereoselective alkylation, a key process in organic synthesis. Research by Koskinen et al. (2004) focused on diastereoselective alkylation of certain diastereomers, illustrating the utility of bulky ring substituents like tBu in achieving selective formation of alkylated diastereomers (Koskinen, Saarenketo, & Straub, 2004).

Methylation of 1,3-Dicarbonyl Compounds

The compound is also instrumental in methylation processes. For instance, tert-butyl peroxybenzoate-promoted direct α-methylation of 1,3-dicarbonyl compounds, as explored by Guo et al. (2014), demonstrates the role of such compounds in obtaining α-methyl derivatives, highlighting its potential in synthetic chemistry (Guo, Wang, Jiang, & Yu, 2014).

Diastereoselective Methylation

Additionally, diastereoselective methylation of five-ring N,O-acetals, as discussed by Koskinen et al. (2004), showcases another application in achieving highly selective methylation, an essential step in various synthetic pathways (Koskinen, Brunner, Straub, Saarenketo, & Rissanen, 2004).

Catalytic Ring Expansions

The compound has been studied in catalytic ring expansions too. Ardura et al. (2006) investigated the [Rh(CO)2Cl]2-catalyzed carbonylative ring expansions, highlighting the importance of the breaking C-N bond activation in these processes. This demonstrates the compound’s role in facilitating complex molecular transformations (Ardura, López, & Sordo, 2006).

Radical Tandem Cycloaddition

In the field of cycloaddition reactions, Liu et al. (2017) described the use of tert-butyl hydroperoxide in the synthesis of 1,2-oxazetidines, a process that emphasizes the versatility of such compounds in radical tandem cycloaddition reactions (Liu, Chen, Zhou, & Tan, 2017).

Substitution Reactions

Stankovic et al. (2012) explored nucleophilic substitution at the 3-position of 1-t-Butyl- and 1-(4-methylbenzyl)-3-bromo-3-methylazetidines, providing a pathway to novel azetidines. This highlights the compound’s significance in substitution reactions, which are fundamental in organic synthesis (Stankovic, D’hooghe, Tehrani, & Kimpe, 2012).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 2-methylazetidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-8(9(13)15-5)6-12(7)10(14)16-11(2,3)4/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIXLYKMSJVCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate

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